7-benzyl-N-mesityl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
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Overview
Description
7-benzyl-N-mesityl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a complex organic compound with a unique structure that includes a pyrrolo[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-N-mesityl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the benzyl and mesityl groups. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
7-benzyl-N-mesityl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or mesityl groups using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
7-benzyl-N-mesityl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 7-benzyl-N-mesityl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-benzyl-N-mesityl-1,3-dimethyl-2,4-dioxo-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
- 7-benzyl-N-mesityl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-5-carboxamide
Uniqueness
The uniqueness of 7-benzyl-N-mesityl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide lies in its specific substitution pattern and the presence of both benzyl and mesityl groups
Biological Activity
7-benzyl-N-mesityl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a complex heterocyclic compound notable for its unique pyrrolopyrimidine structure. This compound includes a benzyl group at the 7-position and a mesityl group at the nitrogen atom, alongside two methyl groups at the 1 and 3 positions. The molecular formula is C25H26N4O3, with a molecular weight of approximately 426.5 g/mol. Its structure features multiple functional groups such as dioxo and carboxamide, which are crucial for its biological activity.
The biological activity of this compound primarily involves its interaction with various receptor tyrosine kinases (RTKs). The main targets include:
- Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
- Platelet-Derived Growth Factor Receptor-β (PDGFR-β)
- Epidermal Growth Factor Receptor (EGFR)
The compound inhibits the activity of these receptors, which plays a significant role in angiogenesis and tumor growth suppression. Additionally, it affects microtubule dynamics by inhibiting tubulin assembly, similar to the action of combretastatin A-4.
In Vitro Studies
Recent studies have demonstrated the compound's efficacy in inducing apoptosis in various cancer cell lines. For instance:
Cell Line | IC50 (μM) | Apoptosis Induction |
---|---|---|
H460 | 5.93 ± 0.97 | Significant |
A549 | 6.76 ± 0.25 | Significant |
MCF-7 | Not reported | Moderate |
The compound significantly increases the ratio of apoptotic protein Bax/Bcl-2 while downregulating phosphorylated Akt protein levels, indicating its potential as an anti-cancer agent .
Pharmacokinetics
The pharmacokinetic profile suggests that the compound exhibits good solubility as its hydrochloride salt form. This property enhances its bioavailability and therapeutic potential in vivo.
Case Study 1: Anti-Cancer Efficacy
In a study involving non-small cell lung cancer (NSCLC) models, treatment with the compound resulted in a marked reduction in cell proliferation and increased apoptosis rates. The mechanism was linked to the modulation of key apoptotic markers and signaling pathways associated with cancer progression.
Case Study 2: Angiogenesis Inhibition
Another investigation focused on the compound's ability to inhibit angiogenesis. By blocking VEGFR-2 signaling pathways, it effectively reduced vascularization in tumor models, suggesting a promising application in cancer therapy aimed at limiting tumor growth through vascular inhibition.
Properties
IUPAC Name |
7-benzyl-1,3-dimethyl-2,4-dioxo-N-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-15-11-16(2)21(17(3)12-15)26-22(30)20-13-19-23(27(4)25(32)28(5)24(19)31)29(20)14-18-9-7-6-8-10-18/h6-13H,14H2,1-5H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSGAMJAOJLGHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC3=C(N2CC4=CC=CC=C4)N(C(=O)N(C3=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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